3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-Pentylbicyclo[111]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure The compound features a bicyclo[111]pentane core with a pentyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method includes the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent reactions introduce the pentyl group and carboxylic acid functionality.
Industrial Production Methods: Large-scale production of bicyclo[1.1.1]pentane derivatives often employs flow photochemical processes due to their efficiency and scalability . These methods allow for the rapid synthesis of multigram quantities, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens and organometallic compounds.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.
Scientific Research Applications
3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing biological pathways and chemical reactions. The bicyclic core provides structural rigidity, affecting the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
- 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness: 3-Pentylbicyclo[111]pentane-1-carboxylic acid is unique due to the presence of the pentyl group, which imparts different chemical properties compared to its phenyl and methoxycarbonyl analogs
Properties
IUPAC Name |
3-pentylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-10-6-11(7-10,8-10)9(12)13/h2-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXQYRACZHRLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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